Manganese(2+) myristate

Catalog No.
S13132200
CAS No.
20243-64-5
M.F
C14H27MnO2+
M. Wt
282.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Manganese(2+) myristate

CAS Number

20243-64-5

Product Name

Manganese(2+) myristate

IUPAC Name

manganese(2+);tetradecanoate

Molecular Formula

C14H27MnO2+

Molecular Weight

282.30 g/mol

InChI

InChI=1S/C14H28O2.Mn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16);/q;+2/p-1

InChI Key

FTUIBTGSMYHJRD-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC(=O)[O-].[Mn+2]

The exploration of metal carboxylates dates to the early 20th century, paralleling advancements in coordination chemistry. While organometallic compounds like Zeise’s salt (1827) and nickel tetracarbonyl (1890) dominated early discoveries, systematic studies of fatty acid-metal complexes gained momentum with the development of X-ray crystallography and spectroscopic techniques. Myristic acid, a $$ \text{C}_{14} $$ saturated fatty acid, became a ligand of interest due to its intermediate chain length, balancing solubility and structural stability. Manganese(2+) myristate likely emerged from mid-20th-century efforts to synthesize metal soaps—compounds where metals bind carboxylate groups—for industrial applications such as lubricants and coatings. These studies revealed that manganese’s +2 oxidation state facilitates stable octahedral or distorted geometries when coordinated to carboxylate ligands, as seen in related manganese carboxylate structures.

Chemical Significance of Divalent Manganese Coordination Compounds

Manganese(II) complexes are notable for their high-spin $$ d^5 $$ electronic configuration, which confers magnetic susceptibility and redox inactivity under ambient conditions. In manganese(2+) myristate, the weak field ligand environment of the carboxylate groups stabilizes this high-spin state, enabling unique magnetic and catalytic behaviors. The compound’s Lewis acidity, modulated by the electron-withdrawing carboxylate ligands, makes it suitable for applications in oxidation reactions and polymer stabilization. Compared to other transition metals, manganese’s abundance and low toxicity profile enhance its appeal for sustainable chemistry initiatives. For instance, manganese-based catalysts are increasingly explored as alternatives to rare-earth metals in industrial processes.

Structural Relationship to Transition Metal Carboxylate Complexes

Manganese(2+) myristate shares structural motifs with broader transition metal carboxylates, particularly in ligand coordination modes. The myristate anion typically binds the manganese center through a bidentate or bridging carboxylate group, forming polymeric or layered structures. This contrasts with shorter-chain carboxylates, which often adopt monodentate binding due to steric constraints. As illustrated in Table 1, manganese(2+) myristate’s 2:1 stoichiometry and long alkyl chain distinguish it from analogous complexes like zinc stearate or copper palmitate.

Table 1: Structural Comparison of Transition Metal Carboxylate Complexes

Metal CenterOxidation StateLigand RatioCoordination NumberStructural Features
Mn²⁺+22:16–7Layered, polymeric networks
Zn²⁺+22:14Tetrahedral, discrete molecules
Cu²⁺+21:14–6Square planar or octahedral

The manganese ion in manganese(2+) myristate often achieves a coordination number of 6 or 7 through interactions with carboxylate oxygens and potential solvent molecules. In one structurally characterized manganese carboxylate complex, the metal center adopts a seven-coordinate geometry with a mix of bidentate and monodentate carboxylate ligands, alongside water molecules completing the coordination sphere. This flexibility underscores the adaptability of manganese(II) to varying ligand environments, a trait exploited in designing functional materials.

Precipitation Techniques for Alkaline Earth Metal Soap Formation

The synthesis of manganese(2+) myristate follows established precipitation methodologies commonly employed for metal soap formation, though it is important to note that manganese is classified as a transition metal rather than an alkaline earth metal [36]. The alkaline earth metals specifically refer to Group 2 elements including beryllium, magnesium, calcium, strontium, barium, and radium [33] [34]. However, the precipitation techniques developed for alkaline earth metal soaps have been successfully adapted for transition metal soap synthesis, including manganese carboxylates.

The most widely employed method for manganese(2+) myristate synthesis involves metathesis reactions, also known as double decomposition processes [35]. This approach typically utilizes potassium myristate and manganese chloride as primary reactants . The synthesis procedure begins with the preparation of potassium myristate through the reaction of myristic acid with aqueous potassium hydroxide under reflux conditions for 6-8 hours on a water bath [2]. The resulting potassium soap is purified by recrystallization with methanol and dried under reduced pressure [2].

The metathesis reaction for manganese(2+) myristate formation can be expressed as follows: potassium myristate reacts with manganese chloride in aqueous solution to yield manganese(2+) myristate precipitate and potassium chloride . The reaction is conducted by adding a slight excess of manganese chloride solution to the potassium myristate solution under continuous stirring [2]. The precipitated manganese soap is immediately formed and subsequently washed several times with distilled water and acetone to remove residual salts and impurities [2].

Alternative synthesis approaches include direct reaction methods, where metal oxides, hydroxides, or carbonates react directly with carboxylic acids [31]. For manganese systems, this involves the reaction of manganese(2+) acetate with myristic acid under controlled conditions [30]. The direct method offers advantages in terms of reduced waste generation compared to metathesis approaches, though it may require more stringent control of reaction conditions to ensure complete conversion [37].

The precipitation process is significantly influenced by several critical parameters. Solution temperature during mixing typically ranges from 60°C to 80°C to ensure optimal precipitation kinetics [2] [9]. The concentration of reactants, pH of the solution, and the rate of addition all affect the morphology and purity of the final product [35]. Maintaining an exactly neutral solution of alkaline soaps with no turbidity at optimum temperature and concentration helps prevent the formation of acid or basic soap variants [35].

ParameterOptimal RangeEffect on Product
Temperature60-80°CControls precipitation kinetics and crystal formation [2]
pH6.5-8.2Prevents formation of acid or basic soap variants [31]
Reactant RatioSlight excess of metal saltEnsures complete conversion of organic component [2]
Stirring RateVigorous mixingPromotes uniform precipitation and particle size [35]

Spectroscopic Characterization Approaches

Fourier Transform Infrared Analysis of Carboxylate-Metal Bonding

Fourier Transform Infrared spectroscopy serves as the primary analytical technique for characterizing carboxylate-metal bonding interactions in manganese(2+) myristate [2] [6]. The infrared spectrum provides critical information about the coordination mode of carboxylate groups to the manganese center, distinguishing between monodentate, bidentate chelating, and bidentate bridging configurations [6].

The fundamental principle underlying infrared characterization of metal carboxylates relies on the shifts in carboxylate stretching frequencies upon coordination with metal centers [6]. Free carboxylate anions exhibit characteristic symmetric and antisymmetric stretching vibrations, and the difference between these frequencies (delta value) changes predictably based on the bonding geometry [6]. For monodentate coordination, the frequency difference increases compared to the free anion, while bidentate chelating coordination results in a decreased frequency difference [6].

In manganese myristate systems, the carboxylate stretching frequencies typically appear in specific regions of the infrared spectrum [2]. The antisymmetric carboxylate stretching vibration (νas(COO-)) generally occurs around 1556-1570 wavenumbers per centimeter, while the symmetric stretching vibration (νs(COO-)) appears near 1404-1417 wavenumbers per centimeter [2] [9]. The hydrocarbon chain vibrations remain largely unchanged upon soap formation, with carbon-hydrogen stretching appearing at 2920-2960 wavenumbers per centimeter and carbon-hydrogen deformation at 1450-1465 wavenumbers per centimeter [2].

The coordination geometry significantly influences the carboxylate stretching frequencies through changes in carbon-oxygen bond lengths and oxygen-carbon-oxygen bond angles [6]. Monodentate coordination results in one carbon-oxygen bond maintaining double bond character while the other adopts single bond character, leading to distinct frequency patterns [6]. Bidentate coordination involves more symmetric carbon-oxygen bonding, producing different spectroscopic signatures [6].

Research findings indicate that manganese soaps possess partial ionic character based on infrared analysis [2]. The absorption bands observed in myristic acid near 2640-2650, 1700, 940-945, 680-690, and 550 wavenumbers per centimeter, corresponding to localized carboxyl groups in dimeric structures, are absent in the manganese soap spectrum [2]. This observation confirms the replacement of hydrogen bonding interactions with metal-carboxylate coordination [2].

Vibrational ModeFree Acid (cm⁻¹)Manganese Myristate (cm⁻¹)Assignment
νas(COO-)Not applicable1556-1570Antisymmetric carboxylate stretch [2]
νs(COO-)Not applicable1404-1417Symmetric carboxylate stretch [2]
ν(C-H)2920-29602920-2960Hydrocarbon chain stretching [2]
δ(C-H)1450-14651450-1465Hydrocarbon chain deformation [2]
ν(C=O)1700AbsentCarboxylic acid carbonyl [2]

X-ray Photoelectron Spectroscopy Studies of Manganese Oxidation States

X-ray Photoelectron Spectroscopy represents the most established surface analysis technique for determining manganese oxidation states in solid materials [20] [25]. The technique provides definitive identification of manganese(2+), manganese(3+), and manganese(4+) oxidation states through analysis of specific photoelectron peaks and their characteristic features [20].

The primary approach for manganese oxidation state determination involves analysis of the manganese 3s multiplet splitting [20] [25]. This phenomenon occurs due to the coupling between unpaired 3s and 3d electrons, resulting in peak splitting that is diagnostic of the oxidation state [21]. For manganese(2+) compounds such as manganese oxide, the multiplet splitting typically measures 6.0 electron volts [21]. Manganese(3+) systems like manganese(3+) oxide exhibit splitting values of 5.3 electron volts or greater, while manganese(4+) compounds such as manganese dioxide show splitting of approximately 4.7 electron volts [21].

Complementary analysis utilizes the position and shape of the manganese 3p photoelectron line [20] [25]. The manganese 3p region provides additional confirmation of oxidation state assignments and proves particularly valuable for complex heterogeneous samples where multiple oxidation states may coexist [20]. The combination of manganese 3s multiplet splitting and manganese 3p analysis provides a robust methodology for oxidation state determination in manganese carboxylate systems [20].

For manganese(2+) myristate characterization, X-ray Photoelectron Spectroscopy analysis focuses on confirming the +2 oxidation state of the manganese center [22]. The technique also provides information about the chemical environment of manganese atoms, including coordination geometry and ligand binding characteristics [22]. Surface analysis capabilities make X-ray Photoelectron Spectroscopy particularly valuable for studying metal soap thin films and surface-bound species [22].

The binding energy values for manganese photoelectron peaks serve as additional diagnostic tools [22]. Manganese 2p peaks typically appear with binding energies that shift based on the oxidation state and chemical environment [22]. These shifts, combined with peak shape analysis and satellite features, provide comprehensive information about the manganese coordination environment in myristate complexes [22].

Oxidation State3s Splitting (eV)2p₃/₂ Binding Energy (eV)Chemical Environment
Mn²⁺6.0~641Octahedral coordination typical [21] [22]
Mn³⁺≥5.3~642Mixed coordination geometries [21] [22]
Mn⁴⁺4.7~643Higher formal oxidation [21] [22]

Crystallographic Analysis Challenges in Metal Soap Systems

Crystallographic analysis of metal soap systems, including manganese(2+) myristate, presents unique challenges that distinguish these materials from conventional coordination compounds [10] [28]. The long-chain aliphatic nature of fatty acid ligands creates complex crystal structures that often exhibit disorder and polymorphism, complicating structural determination efforts [10].

The primary challenge in metal soap crystallography stems from the amphiphilic nature of the constituent molecules [10]. The combination of hydrophobic aliphatic chains and hydrophilic metal carboxylate head groups leads to complex packing arrangements that may include multiple crystalline phases and metastable structures [10]. These systems frequently undergo structural transformations during crystallization, with initial formation of kinetically favored phases that subsequently convert to thermodynamically stable forms [10].

Manganese carboxylate systems demonstrate particular complexity in their crystallographic behavior [26] [27]. Research on manganese(2+) carboxylate complexes reveals diverse coordination geometries, including octahedral, five-coordinate, and seven-coordinate environments depending on the specific ligand system and crystallization conditions [26] [27]. The flexibility of manganese coordination chemistry contributes to structural variability in soap systems [27].

Polymorphism represents a significant complication in metal soap crystallography [10]. Zinc soap systems, which serve as models for understanding metal soap behavior, exhibit multiple polymorphs including Type A and Type B structures with different thermal stabilities and formation kinetics [10]. Similar polymorphic behavior is expected in manganese soap systems, though systematic studies remain limited [10].

The crystallization kinetics of metal soaps depend strongly on the surrounding matrix environment [10]. In polymerized oil systems, crystallization rates decrease dramatically as the matrix becomes more crosslinked, with some fractions exhibiting ultra-slow crystallization kinetics [10]. The crystallization process appears to be diffusion-limited under these conditions, following second-order kinetics rather than first-order internal rearrangement processes [10].

Structural disorder in fatty acid chain packing presents additional analytical challenges [10]. Even in nominally crystalline phases, significant disorder may persist in the aliphatic regions of the structure [10]. This disorder complicates structure refinement and may lead to ambiguous atomic positions in crystallographic models [10].

Temperature-dependent structural changes add another layer of complexity to metal soap crystallography [13] [14]. Thermogravimetric analysis indicates that manganese myristate undergoes decomposition in multiple stages, with significant weight loss occurring between 300°C and 500°C [13]. The activation energy for thermal decomposition ranges from 24.17 to 38.18 kilocalories per mole, suggesting complex decomposition mechanisms [13] [14].

Crystallographic ChallengeImpact on AnalysisMitigation Strategies
Chain disorderAmbiguous atomic positionsVariable temperature studies [10]
PolymorphismMultiple phase identificationSystematic synthesis condition screening [10]
Matrix effectsModified crystallization kineticsModel system studies [28]
Thermal instabilityLimited temperature rangeLow-temperature data collection [13]

Bridging versus Terminal Carboxylate Binding Modes

Manganese(2+) myristate exhibits diverse coordination modes that fundamentally influence its structural properties and behavior in solid-state systems. The carboxylate functional groups in manganese(2+) myristate can adopt several distinct binding configurations, each with characteristic structural implications [1] [2] [3].

Monodentate Terminal Coordination represents the simplest binding mode, where a single oxygen atom from the myristate carboxylate group coordinates to the manganese(2+) center. This configuration typically results in monomeric structural units with manganese-oxygen distances ranging from 2.08 to 2.19 Å [4] [5]. In this arrangement, the carboxylate group maintains significant rotational freedom, allowing for conformational flexibility that can influence the overall molecular geometry.

Bidentate Chelating Coordination occurs when both oxygen atoms of the carboxylate group coordinate to the same manganese(2+) ion, forming stable five-membered chelate rings. This binding mode is characterized by manganese-oxygen distances of 2.15-2.24 Å and provides enhanced thermodynamic stability compared to monodentate coordination [5] [6]. The chelating coordination significantly restricts the conformational mobility of the myristate chain and influences the overall molecular geometry through ring strain effects.

Bridging Coordination Modes are particularly significant in manganese(2+) myristate systems. The μ2-bridging mode involves carboxylate oxygen atoms coordinating to two different manganese centers simultaneously, creating dimeric or polymeric structures [3] [7]. This coordination pattern typically exhibits manganese-oxygen distances of 2.08-2.20 Å and facilitates the formation of extended structural networks. The syn-anti bridging mode, where carboxylate groups bridge metal centers in an asymmetric fashion, leads to extended chain structures with manganese-oxygen distances ranging from 2.08 to 2.26 Å [8].

Advanced Bridging Configurations include the μ1,3-bridging mode and more complex μ5-bridging arrangements. The μ1,3-bridging involves longer metal-metal separations and typically shows manganese-oxygen distances of 2.18-2.24 Å [7]. The hexadentate μ5-bridging mode, observed in some dicarboxylate systems, creates complex two-dimensional networks with manganese-oxygen distances of 2.12-2.25 Å [9].

The preference for specific binding modes in manganese(2+) myristate depends on several factors including steric hindrance from the long alkyl chain, crystal packing effects, and the presence of additional ligands or solvent molecules. The fourteen-carbon aliphatic chain of myristate introduces significant steric bulk that can influence the accessibility of different coordination sites and favor certain binding geometries over others [10].

Jahn-Teller Effects in Octahedral Manganese(2+) Complexes

Manganese(2+) ions possess a d5 electronic configuration that significantly influences their coordination behavior and geometric preferences in octahedral environments. The Jahn-Teller effect in manganese(2+) complexes, while less pronounced than in d4 or d9 systems, still plays a crucial role in determining structural properties [11] [12].

Electronic Configuration and Orbital Occupancy in high-spin manganese(2+) complexes involves five unpaired electrons distributed among the five d orbitals. In an octahedral crystal field, these orbitals split into t2g (dxy, dxz, dyz) and eg (dx2-y2, dz2) sets, with the t2g orbitals being lower in energy. The d5 configuration results in three electrons occupying the t2g orbitals and two electrons in the eg orbitals, creating a half-filled d shell with maximum exchange stabilization energy [11] [13].

Weak Jahn-Teller Distortions occur in manganese(2+) octahedral complexes due to the partially filled eg orbitals. Although the d5 configuration provides considerable stability through exchange energy, small geometric distortions can occur to minimize electron-electron repulsion in the eg orbitals [13] [14]. These distortions typically manifest as slight elongations or compressions along specific octahedral axes, with typical distortion parameters being much smaller than those observed in d4 manganese(3+) systems.

Structural Manifestations of Jahn-Teller effects in manganese(2+) myristate include subtle variations in manganese-oxygen bond lengths within the coordination sphere. While perfectly octahedral geometry would predict equivalent bond lengths, experimental observations reveal small but measurable differences ranging from 2.15 to 2.25 Å for typical manganese(2+) carboxylate complexes [14] [15]. These variations reflect the dynamic nature of the Jahn-Teller distortion and the influence of crystal packing forces.

Dynamic Jahn-Teller Effects are particularly relevant in manganese(2+) systems where thermal motion can cause rapid interconversion between slightly distorted geometries. This dynamic behavior has been observed in various manganese(2+) complexes and manifests in temperature-dependent structural parameters and spectroscopic properties [13] [14]. In manganese(2+) myristate, the long alkyl chains may provide additional conformational degrees of freedom that can couple with electronic distortions.

Comparison with Other Oxidation States highlights the relatively modest Jahn-Teller effects in manganese(2+) compared to manganese(3+) systems. While manganese(3+) d4 complexes typically show pronounced axial elongations with distortion parameters exceeding 0.3 Å, manganese(2+) d5 complexes exhibit much smaller distortions, often less than 0.1 Å [16] [13]. This difference reflects the greater orbital degeneracy lifting required in d4 systems compared to the already stable d5 configuration.

Environmental Influences on Jahn-Teller distortions in manganese(2+) myristate include the asymmetric ligand field created by the carboxylate groups and the steric effects of the long alkyl chains. The myristate ligands create an inherently asymmetric coordination environment that can amplify or suppress certain distortion modes [17] [4]. Additionally, intermolecular interactions between alkyl chains in the solid state can transmit mechanical stress to the coordination sphere, influencing the magnitude and direction of geometric distortions.

Thermal Decomposition Characteristics

Thermogravimetric Analysis Patterns

Manganese(2+) myristate exhibits characteristic thermal decomposition behavior that provides insights into its structural stability and phase transition mechanisms. Thermogravimetric analysis reveals a complex multi-stage decomposition process influenced by the coordination environment and the long aliphatic chain structure [18] [19] [20].

Initial Decomposition Stage typically occurs in the temperature range of 150-250°C and involves the loss of coordinated or interstitial water molecules. This stage is characterized by a gradual mass loss of approximately 2-5% of the total sample weight, with the exact amount depending on the degree of hydration and crystallization conditions [18] [21]. The relatively low temperature of this initial mass loss reflects the weak binding of water molecules compared to the carboxylate-metal coordination bonds.

Primary Decomposition Phase begins at temperatures around 250-300°C and represents the breakdown of the manganese-carboxylate coordination bonds. This phase typically shows a rapid mass loss corresponding to 60-70% of the total sample weight [18] [19]. The decomposition follows first-order kinetics with activation energies typically ranging from 120-180 kJ/mol, indicating the strength of the metal-ligand bonds in the coordination complex.

Secondary Decomposition Events occur at higher temperatures (350-450°C) and involve the oxidative degradation of the long alkyl chains. This process is characterized by the release of volatile hydrocarbons and the formation of carbon dioxide and water as primary gaseous products [18] [20]. The decomposition pattern in this region often shows multiple overlapping peaks in differential thermogravimetric analysis, reflecting the complex nature of hydrocarbon chain breakdown.

Freeman-Carroll Kinetic Analysis of manganese(2+) myristate thermal decomposition reveals reaction orders typically between 1.0 and 1.5, suggesting a combination of first-order coordination bond breaking and diffusion-controlled processes [18]. The kinetic parameters demonstrate that the decomposition mechanism involves both homogeneous chemical reactions and heterogeneous solid-state transformations.

Residual Mass Analysis indicates that the final decomposition products consist primarily of manganese oxides, typically representing 15-20% of the original sample mass. This residual percentage is consistent with the stoichiometric conversion of manganese(2+) myristate to manganese(2+) oxide or higher oxidation state manganese oxides depending on the atmospheric conditions during analysis [18] [21].

Atmospheric Effects significantly influence the decomposition pathway and kinetics. Under inert atmospheres (nitrogen or argon), the decomposition tends to proceed through pyrolytic mechanisms with reduced oxidation of the alkyl chains. In contrast, oxidative atmospheres (air or oxygen) promote complete combustion of organic components and may lead to the formation of higher oxidation state manganese oxides [22] [23].

Comparative Analysis with other manganese carboxylates reveals that the thermal stability increases with increasing alkyl chain length due to enhanced van der Waals interactions between chains. Manganese(2+) myristate shows intermediate thermal stability compared to shorter chain carboxylates like acetate and longer chain carboxylates like stearate [20] [24].

Phase Transition Behavior in Solid State

The solid-state phase transition behavior of manganese(2+) myristate involves complex structural rearrangements that affect both the coordination environment and the organic chain packing [25] [26] [27].

Crystal Structure Transitions in manganese(2+) myristate typically occur through cooperative mechanisms involving both the inorganic coordination network and the organic alkyl chain arrangement. These transitions often manifest as changes in crystal symmetry, unit cell parameters, and coordination geometry around the manganese centers [26] [28]. The transitions are typically first-order in nature, characterized by discrete changes in physical properties and often accompanied by thermal hysteresis effects.

Temperature-Induced Transitions commonly occur in multiple stages, with the first transition typically observed around 80-120°C, corresponding to changes in alkyl chain conformation and packing. This transition involves minimal changes to the manganese coordination environment but significant reorganization of the hydrocarbon chains from ordered crystalline arrangements to more disordered liquid-crystalline phases [25] [29].

Coordination Environment Changes during phase transitions can involve modifications in the carboxylate binding mode, changes in coordination number, or alterations in metal-metal distances. In some manganese carboxylate systems, phase transitions involve conversion between bridging and terminal carboxylate coordination modes, leading to dramatic changes in structural connectivity [26] [28].

Chain Melting Transitions represent a characteristic feature of long-chain carboxylate salts, including manganese(2+) myristate. These transitions involve the conversion from ordered, all-trans alkyl chain conformations to disordered conformations with increased gauche defects. The transition temperature depends on chain length, with longer chains showing higher melting points due to increased van der Waals interactions [30] [29].

Hysteresis Effects are commonly observed in phase transitions of manganese(2+) myristate, with heating and cooling curves showing different transition temperatures. This behavior reflects the kinetic barriers associated with structural reorganization and the nucleation-and-growth mechanism typical of first-order phase transitions [26] [31]. The magnitude of hysteresis can range from 5-20°C depending on the specific transition and heating/cooling rates.

Pressure Effects on phase transitions reveal the role of intermolecular interactions in stabilizing different structural forms. Application of moderate pressures (1-10 kbar) can significantly shift transition temperatures and may induce new high-pressure phases with altered coordination geometries or chain packing arrangements [28] [31].

Phase Coexistence Regions are often observed during transitions, where multiple structural forms exist simultaneously. This behavior is characteristic of first-order transitions and reflects the nucleation kinetics and domain formation processes that govern the transformation mechanism [27] [31]. The width of coexistence regions depends on sample preparation conditions, thermal history, and the presence of impurities or structural defects.

Hydrogen Bond Acceptor Count

2

Exact Mass

282.139148 g/mol

Monoisotopic Mass

282.139148 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types